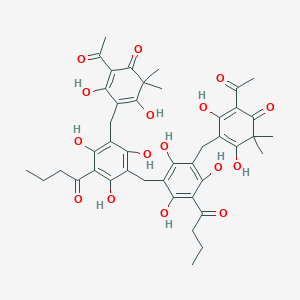
Dryocrassin ABBA
Übersicht
Beschreibung
Dryocrassin is a key antiviral component found in the stems of Dryopteris crassirhizoma, traditionally used in herbal medicine for heat-clearing and detoxifying purposes. It has been studied for its potential inhibitory activity against various viruses and its immunomodulatory properties.
Synthesis Analysis
Dryocrassin ABBA, a tetrameric phlorophenone component derived from Dryopteris, was synthesized in a study aiming to seek influenza H7N9 virus inhibitors. The total synthesis of this compound and its analogues was achieved in nine steps with an overall yield of 4.6% (Hou et al., 2019).
Molecular Structure Analysis
Dryocrassin's molecular structure involves polyphenol groups, which may contribute to its antiviral and immunomodulatory effects. This structure has been key in its role as an antiviral component in herbal medicine (Hou et al., 2019).
Chemical Reactions and Properties
This compound and its analogues have shown promising inhibitory activity against neuraminidases of various viruses, including drug-resistant strains. The docking results indicated direct interaction with key proteins, suggesting a mechanism of action involving these proteins (Hou et al., 2019).
Physical Properties Analysis
Specific physical properties of dryocrassin, such as solubility or crystalline structure, were not detailed in the reviewed papers. However, its synthesis and extraction from natural sources imply certain solubility and stability characteristics necessary for its biological activity.
Chemical Properties Analysis
The chemical properties of dryocrassin, particularly its interaction with biological molecules, are crucial for its medicinal applications. Its ability to bind and inhibit specific enzymes and receptors, as evident in its neuraminidase inhibition, highlights significant chemical interactions at the molecular level (Hou et al., 2019).
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität gegen Staphylococcus aureus
Dryocrassin ABBA wurde auf seine inhibitorischen Wirkungen auf Sortase A (SrtA) untersucht, ein Enzym, das für die Virulenz von Staphylococcus aureus entscheidend ist. Die Fähigkeit der Verbindung, an bestimmte Reste von SrtA zu binden, wie z. B. V166 und V168, reduziert die katalytische Aktivität des Enzyms deutlich, was auf ein Potenzial als neuartiges antimikrobielles Mittel für S. aureus-Infektionen .
Antivirale Aktivität gegen H5N1-Vogelgrippe
Forschungen haben die Wirksamkeit von this compound gegen Amantadin-resistentes H5N1-Vogelgrippevirus gezeigt. In einem Mausmodell verbesserte die Verbindung die Überlebensraten, reduzierte den Lungenindex und die Viruslasten und modulierte proinflammatorische und entzündungshemmende Zytokine, was auf ihr Potenzial als Leitverbindung für antivirale Medikamente hindeutet .
Potenzielle Verwendung in der Grippeprävention und -kontrolle
Das Auftauchen multiresistenter Stämme von hochpathogenen Aviären Influenzaviren (HPAIV) unterstreicht die Notwendigkeit neuer Präventions- und Kontrollstrategien. This compound hat sich in diesem Bereich als vielversprechend erwiesen und bietet Schutz gegen HPAIV H5N1, indem es Entzündungen hemmt und die Viruslasten in Tiermodellen reduziert .
Hemmung der SARS-CoV-2-Hauptprotease
This compound hat eine inhibitorische Aktivität gegen die Hauptprotease von SARS-CoV-2 gezeigt, dem Virus, das für COVID-19 verantwortlich ist. Dies deutet darauf hin, dass this compound möglicherweise zur Hemmung der SARS-CoV-2-Infektion in Zellen verwendet werden könnte, was seine Relevanz im Zusammenhang mit der Pandemie unterstreicht .
Erkundung als antimikrobielles Mittel
Der molekulare Mechanismus von this compound gegen SrtA von Staphylococcus aureus wurde durch molekulare Dynamiksimulationen und Mutagenese-Assays untersucht. Diese Studien liefern Einblicke in die potenzielle Verwendung von this compound als antimikrobielles Mittel, insbesondere im Kampf gegen bakterielle Infektionen .
Untersuchung der entzündungshemmenden Eigenschaften
Zusätzlich zu seinen antiviralen Wirkungen wurde this compound mit einer Abnahme von proinflammatorischen Zytokinen und einer Zunahme von entzündungshemmenden Zytokinen in medikamentös behandelten Gruppen in Verbindung gebracht. Dies deutet darauf hin, dass this compound möglicherweise breitere Anwendungen bei der Behandlung von Krankheiten hat, bei denen Entzündungen eine Schlüsselrolle spielen .
Wirkmechanismus
Target of Action
Dryocrassin ABBA, a natural compound derived from Dryopteris crassirhizoma, has been found to target Sortase A (SrtA) , an enzyme that anchors virulence-related surface proteins in Staphylococcus aureus . It also targets the main protease of SARS-CoV-2 . These targets play crucial roles in the pathogenicity of their respective organisms, making this compound a promising candidate for therapeutic interventions.
Mode of Action
This compound inhibits the activity of SrtA and the main protease of SARS-CoV-2 . It interacts directly with SrtA, binding to V166 and V168, which significantly attenuates the catalytic activity of SrtA . This interaction disrupts the ability of SrtA to anchor virulence-related surface proteins, thereby reducing the virulence of Staphylococcus aureus .
Biochemical Pathways
This compound’s action primarily involves the salicylic acid (SA) signal pathway . Other pathways like the jasmonic acid (JA), ethylene (ET), and abscisic acid (ABA) signal pathways also play a role in inducing resistance . Additionally, transcripts related to flavonoid metabolism are up-regulated after this compound treatment, indicating that secondary metabolites are involved in the activation of the defense response .
Pharmacokinetics
This compound exhibits good microsomal stability, low hERG inhibition, and low CYP450 inhibition . In vivo pharmacokinetic properties of this compound show a long half-life (5.5-12.6 h) and high plasma exposure (AUC 19.3-65 μg·h/mL) . These properties suggest that this compound has a favorable pharmacokinetic profile.
Result of Action
This compound has been shown to induce apoptosis of human hepatocellular carcinoma cells through a mitochondrial pathway mediated by Caspase . It also provides protection against avian influenza virus H5N1 by inhibiting inflammation and reducing virus loads . Moreover, it significantly reduces the mortality rate and improves the survival time in mice infected with the virus .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Dryocrassin ABBA has been shown to interact with various enzymes and proteins. For instance, it has been found to inhibit the activity of Sortase A (SrtA), an enzyme that anchors virulence-related surface proteins . This interaction significantly attenuates the catalytic activity of SrtA .
Cellular Effects
This compound has been found to induce apoptosis in human hepatocellular carcinoma cells through a mitochondrial pathway mediated by Caspase . It also has antiviral activity, reducing virus loads and inhibiting inflammation in mice infected with avian influenza virus H5N1 .
Molecular Mechanism
The molecular mechanism of this compound involves direct engagement with SrtA through binding to V166 and V168, which significantly attenuates the catalytic activity of SrtA . This interaction is thought to be the basis for its inhibitory effect against SrtA .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to enhance resistance in potatoes, primarily mediated by the salicylic acid (SA) signal pathway . The effects of this compound on potato tubers were analyzed using RNA-Seq, revealing changes in the expression of various genes over time .
Dosage Effects in Animal Models
In animal models, this compound has shown a significant dose-dependent antiviral effect. The survival rates were 87%, 80%, and 60% respectively in the 33, 18, and 12.5 mg/kg this compound-treated groups .
Metabolic Pathways
This compound treatment enhances resistance in potatoes, which may be primarily mediated by the salicylic acid (SA) signal pathway, while the jasmonic acid (JA), the ethylene (ET) and the abscisic acid (ABA) signal pathways effectively induce resistance in potatoes .
Eigenschaften
IUPAC Name |
2-acetyl-4-[[3-[[3-[(5-acetyl-2,6-dihydroxy-3,3-dimethyl-4-oxocyclohexa-1,5-dien-1-yl)methyl]-5-butanoyl-2,4,6-trihydroxyphenyl]methyl]-5-butanoyl-2,4,6-trihydroxyphenyl]methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H48O16/c1-9-11-24(46)28-32(50)18(30(48)20(34(28)52)14-22-36(54)26(16(3)44)40(58)42(5,6)38(22)56)13-19-31(49)21(35(53)29(33(19)51)25(47)12-10-2)15-23-37(55)27(17(4)45)41(59)43(7,8)39(23)57/h48-57H,9-15H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVKSKWNDSLRBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(C(=O)C(=C2O)C(=O)C)(C)C)O)O)CC3=C(C(=C(C(=C3O)C(=O)CCC)O)CC4=C(C(C(=O)C(=C4O)C(=O)C)(C)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H48O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30925979 | |
| Record name | 4,4'-{Methylenebis[(5-butanoyl-2,4,6-trihydroxy-3,1-phenylene)methylene]}bis(2-acetyl-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30925979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
820.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
12777-70-7 | |
| Record name | Dryocrassin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012777707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-{Methylenebis[(5-butanoyl-2,4,6-trihydroxy-3,1-phenylene)methylene]}bis(2-acetyl-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30925979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






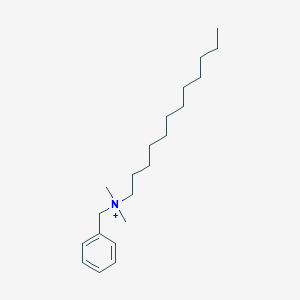
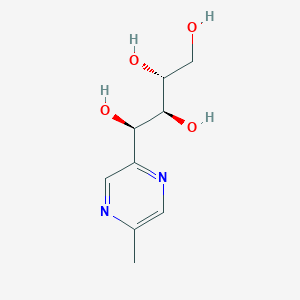
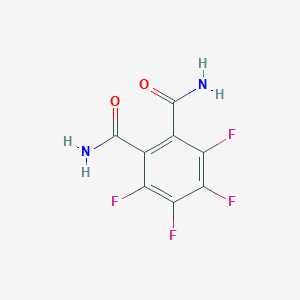

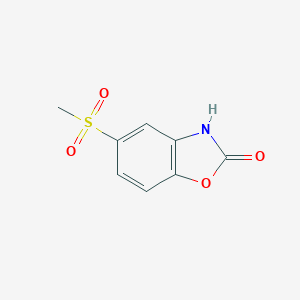
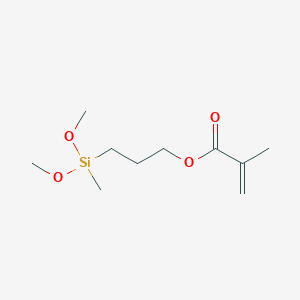

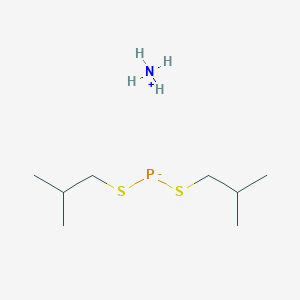
![[(1R,3R,4S,6S)-4-hydroxy-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl] acetate](/img/structure/B84631.png)

